5-(2-methylpropyl)pyrimidin-2-amine
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Overview
Description
5-(2-methylpropyl)pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methylpropyl)pyrimidin-2-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloropyrimidine with isobutylamine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-(2-methylpropyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Bases like potassium carbonate (K2CO3) and solvents like DMF are used to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
5-(2-methylpropyl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(2-methylpropyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. For example, it may inhibit the activity of enzymes involved in nucleic acid synthesis, thereby exhibiting antimicrobial or antiviral effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidine: A simpler analog with similar reactivity but lacking the isobutyl group.
5-aminopyrazole: Another heterocyclic compound with similar applications in medicinal chemistry.
4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine: A more complex analog with additional functional groups and potential for diverse applications.
Uniqueness
5-(2-methylpropyl)pyrimidin-2-amine is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for drug development and other applications.
Properties
CAS No. |
39268-70-7 |
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Molecular Formula |
C8H13N3 |
Molecular Weight |
151.2 |
Purity |
95 |
Origin of Product |
United States |
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